molecular formula C6H10Cl2O2 B15355466 4,4-Bis(chloromethyl)-1,3-dioxane

4,4-Bis(chloromethyl)-1,3-dioxane

Cat. No.: B15355466
M. Wt: 185.05 g/mol
InChI Key: KSZNXXQKJOMYCC-UHFFFAOYSA-N
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Description

4,4-Bis(chloromethyl)-1,3-dioxane is a six-membered heterocyclic compound with the molecular formula C 6 H 10 Cl 2 O 2 and a molecular weight of 185.05 g/mol . Its structure features a 1,3-dioxane ring—a saturated six-membered ring with two oxygen atoms at the 1 and 3 positions —with reactive chloromethyl (-CH 2 Cl) substituents at both 4-positions . This compound serves as a versatile intermediate in organic synthesis , enabling the creation of complex molecules and is used in the production of advanced materials and polymers . The mechanism of action for 4,4-Bis(chloromethyl)-1,3-dioxane centers on its two chloromethyl groups, which act as highly reactive sites, facilitating further chemical modifications and cross-linking in polymer synthesis . Its reactivity is defined by the electron-withdrawing nature of the chlorine atoms, making the methylene bridges susceptible to nucleophilic substitution reactions. Compared to non-halogenated analogs like 4,4-dimethyl-1,3-dioxane, the presence of the chloromethyl groups is crucial, as it introduces electrophilic reactivity that is essential for crosslinking applications . In contrast to smaller-ring analogues such as 2,2-bis(chloromethyl)-1,3-dioxolane, the six-membered 1,3-dioxane ring of this compound offers greater conformational flexibility and higher thermal stability . This product is For Research Use Only. Not for human or veterinary use. It is strictly intended for laboratory research and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications .

Properties

Molecular Formula

C6H10Cl2O2

Molecular Weight

185.05 g/mol

IUPAC Name

4,4-bis(chloromethyl)-1,3-dioxane

InChI

InChI=1S/C6H10Cl2O2/c7-3-6(4-8)1-2-9-5-10-6/h1-5H2

InChI Key

KSZNXXQKJOMYCC-UHFFFAOYSA-N

Canonical SMILES

C1COCOC1(CCl)CCl

Origin of Product

United States

Scientific Research Applications

4,4-Bis(chloromethyl)-1,3-dioxane is utilized in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.

  • Industry: The compound is employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4-Bis(chloromethyl)-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The chloromethyl groups can act as reactive sites, facilitating further chemical modifications. The compound may interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated 1,3-Dioxane Derivatives

(a) 5,5-Bis(bromomethyl)-2-substituted-1,3-dioxane
  • Synthesis : Prepared via bromination of 5,5-dimethyl-1,3-dioxane derivatives using NBS/CCl₄ .
  • Reactivity : Bromine’s higher leaving-group ability compared to chlorine makes these derivatives more reactive in SN2 reactions.
  • Applications : Used in synthesizing spirocyclic compounds (e.g., Part III of ) and pharmaceutical intermediates.
(b) 2,2-Bis(chloromethyl)-1,3-dioxolane (CAS not listed; referenced in )
  • Structure : A five-membered 1,3-dioxolane ring with chloromethyl groups.
  • Comparison :
    • Ring strain : The smaller dioxolane ring increases ring strain, enhancing reactivity in ring-opening polymerizations.
    • Thermal stability : Lower thermal stability compared to six-membered dioxanes due to reduced conformational flexibility.

Non-Halogenated 1,3-Dioxane Derivatives

(a) 4,4-Dimethyl-1,3-dioxane (CAS 766-15-4)
  • Properties : Molecular weight = 116.16 g/mol; lacks reactive halogen substituents .
  • Applications : Primarily a solvent or stabilizer due to its inert methyl groups.
  • Key Difference : The absence of chloromethyl groups eliminates electrophilic reactivity, making it unsuitable for crosslinking applications.

Silicon-Containing Analogs

1,3-Bis(chloromethyl)tetramethyldisiloxane (CAS 2362-10-9)
  • Structure : Disiloxane backbone with chloromethyl and methyl substituents .
  • Comparison :
    • Hydrolytic stability : Siloxane bonds resist hydrolysis better than ether linkages in dioxanes.
    • Applications : Used in silicone polymer synthesis, contrasting with the organic polymer focus of 4,4-bis(chloromethyl)-1,3-dioxane.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
4,4-Bis(chloromethyl)-1,3-dioxane C₆H₁₀Cl₂O₂ 185.05 (calculated) 4,4-di(chloromethyl) Nucleophilic substitution, crosslinking Polymer intermediates, adhesives
5,5-Bis(bromomethyl)-1,3-dioxane C₆H₁₀Br₂O₂ 273.96 5,5-di(bromomethyl) Higher SN2 reactivity Spirocyclic compounds
2,2-Bis(chloromethyl)-1,3-dioxolane C₅H₈Cl₂O₂ 171.02 2,2-di(chloromethyl) Ring-opening polymerization Epoxy resins, elastomers
4,4-Dimethyl-1,3-dioxane C₆H₁₂O₂ 116.16 4,4-dimethyl Low reactivity Solvents, stabilizers

Preparation Methods

Reaction Setup and Conditions

  • Precursor Selection : A diol such as 1,3-propanediol reacts with formaldehyde derivatives (e.g., paraformaldehyde) in the presence of sulfuric acid (0.5–1.0% w/w).
  • Chloromethylation : Epichlorohydrin is introduced gradually at 95–98°C under vigorous stirring to ensure homogeneous mixing.
  • Azeotropic Distillation : Water is removed via azeotropic distillation at 96°C, enhancing reaction efficiency by shifting the equilibrium toward product formation.

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Formation of Hemiacetal Intermediate : Formaldehyde reacts with the diol to generate a hemiacetal, stabilized by sulfuric acid.
  • Nucleophilic Substitution : Epichlorohydrin attacks the hemiacetal oxygen, leading to ring closure and subsequent chloromethyl group incorporation.

Yield Optimization

  • Molar Ratios : A molar ratio of epichlorohydrin to formaldehyde between 1:1 and 1:1.05 maximizes product yield.
  • Temperature Control : Maintaining temperatures above 95°C prevents premature precipitation of intermediates.

Chloromethylation of 1,3-Dioxane

Direct chloromethylation of the 1,3-dioxane ring offers a streamlined route, though it requires stringent control over reaction conditions to avoid over-chlorination.

Reaction Parameters

  • Chlorinating Agents : Chloromethyl methyl ether (Methoxymethyl chloride) or formaldehyde/HCl mixtures are employed under Lewis acid catalysis.
  • Solvent Systems : Benzene or toluene facilitates azeotropic water removal, as demonstrated in the synthesis of spirocyclic chloromethyl ethers.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : These systems improve heat transfer and reduce side reactions, achieving yields exceeding 75% in pilot studies.
  • Neutralization and Purification : Post-reaction neutralization with sodium acetate and subsequent crystallization from methanol yields high-purity product.

Analytical Characterization

Spectroscopic Data

While direct data for 4,4-bis(chloromethyl)-1,3-dioxane are limited, analogous compounds provide insights:

Property Value (Analogous Compound) Source
1H NMR (δ, ppm) 3.56 (s, CH2Cl)
13C NMR (δ, ppm) 47.2 (CH2Cl), 64.0 (C-O)
Melting Point 120–121°C

Purity Assessment

  • HPLC : Reverse-phase chromatography with UV detection at 280 nm monitors hydrolytic degradation.
  • Differential Scanning Calorimetry (DSC) : Endothermic peaks between 75–90°C confirm thermal stability.

Challenges and Mitigation Strategies

Hydrolytic Instability

The compound undergoes hydrolysis in aqueous media, particularly at pH >7, forming glycolaldehyde derivatives. Mitigation includes:

  • Buffer Systems : Acetate buffers (pH 4–6) stabilize the compound during storage.
  • Anhydrous Conditions : Reactions conducted under nitrogen atmospheres minimize unintended hydrolysis.

Byproduct Formation

  • Over-Chlorination : Excess chlorinating agents lead to tri- or tetrachlorinated byproducts. Stoichiometric control and incremental reagent addition mitigate this.
  • Polymerization : Low temperatures (≤100°C) and radical inhibitors (e.g., hydroquinone) suppress oligomerization.

Industrial Applications and Scalability

Batch vs. Continuous Processing

  • Batch Reactors : Suitable for small-scale production (<100 kg), yielding 60–70% pure product after distillation.
  • Continuous Flow Systems : Enhance scalability, achieving 85% purity with reduced cycle times.

Q & A

Q. What are the recommended synthetic methodologies for preparing 4,4-Bis(chloromethyl)-1,3-dioxane?

  • Methodological Answer : The synthesis of chloromethyl-substituted dioxanes typically involves chloromethylation reactions under controlled conditions. For example, analogous compounds like 3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl were synthesized using palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in 1,4-dioxane solvent systems with triethylamine as a base . Purification often employs column chromatography or crystallization. Researchers should optimize reaction stoichiometry and temperature (e.g., 80–100°C) to minimize side products.

Q. What spectroscopic and crystallographic techniques are suitable for characterizing 4,4-Bis(chloromethyl)-1,3-dioxane?

  • Methodological Answer : Structural elucidation requires a combination of techniques:
  • NMR Spectroscopy : 1^1H, 13^13C, and 19^19F NMR (for halogenated analogs) to confirm substituent positions .
  • X-ray Crystallography : For definitive stereochemical analysis, as demonstrated for CNBF-derivatized amines and related dioxane derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling 4,4-Bis(chloromethyl)-1,3-dioxane?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers away from moisture and oxidizers.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 4,4-Bis(chloromethyl)-1,3-dioxane in polymer synthesis?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level can model electronic properties and reaction pathways. For example, studies on methyl-substituted dioxanes optimized geometries to predict steric effects and nucleophilic substitution sites . Researchers should calculate Fukui indices to identify electrophilic/nucleophilic regions and simulate polymerization kinetics.

Q. What role does 4,4-Bis(chloromethyl)-1,3-dioxane play in developing π-conjugated polymers?

  • Methodological Answer : Chloromethyl groups facilitate crosslinking in electroluminescent polymers. In biphenyl derivatives, chloromethylation introduces reactive sites for Suzuki-Miyaura coupling or thiol-ene "click" chemistry . Post-polymerization modifications (e.g., quaternization) enhance conductivity. Monitor thermal stability via TGA and DSC to ensure polymer integrity.

Q. How do steric and electronic factors influence the hydrolysis kinetics of 4,4-Bis(chloromethyl)-1,3-dioxane?

  • Methodological Answer : Hydrolysis studies in aqueous/organic mixtures (e.g., 1,4-dioxane/water) can quantify reaction rates. Use pseudo-first-order kinetics with UV-Vis or HPLC to track chloride release. Steric hindrance from the dioxane ring slows nucleophilic attack, while electron-withdrawing groups (e.g., Cl) increase electrophilicity. Compare with analogs like 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane to assess substituent effects .

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